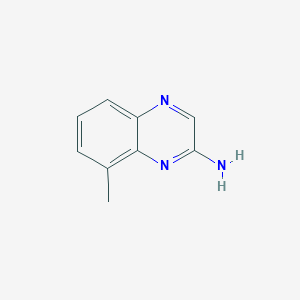

8-Methylquinoxalin-2-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H9N3 |

|---|---|

Peso molecular |

159.19 g/mol |

Nombre IUPAC |

8-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3,(H2,10,12) |

Clave InChI |

DXMWSUCHEIBQGM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)N=CC(=N2)N |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Studies of 8 Methylquinoxalin 2 Amine Systems

Reactivity of the Exocyclic Amino Group

The lone pair of electrons on the nitrogen atom of the 2-amino group is central to the reactivity of this moiety, enabling it to act as a potent nucleophile in a variety of important organic reactions.

The nucleophilicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to attack an electrophilic center. In 8-Methylquinoxalin-2-amine, this property is modulated by competing electronic effects. The quinoxaline (B1680401) ring system, particularly the electron-deficient pyrazine (B50134) portion, exerts an electron-withdrawing effect, which tends to delocalize the lone pair on the amino nitrogen, thereby reducing its basicity and nucleophilicity compared to simple alkylamines.

However, this deactivating effect is somewhat counteracted by the presence of the methyl group at the 8-position on the benzene (B151609) ring. The 8-methyl group is an electron-donating group, which increases the electron density of the aromatic system, and by extension, can slightly enhance the nucleophilicity of the distal amino group. Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia. masterorganicchemistry.com The exocyclic primary amine of this compound is therefore expected to be a competent, albeit moderately deactivated, nucleophile.

The primary amino group of this compound readily undergoes acylation and amidation when treated with appropriate electrophilic reagents such as acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. youtube.com These reactions involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

While specific studies on this compound are limited, research on the closely related compound 2-amino-8-quinolinol demonstrates the feasibility and chemoselectivity of such transformations. In one study, the acylation of 2-amino-8-quinolinol could be selectively directed to either the C2-amino group or the C8-hydroxyl group depending on the reaction conditions and the nature of the acylating agent. researchgate.net To achieve selective C2-amidation, the anionic nucleophile generated from 2-amino-8-quinolinol was treated with less reactive acyl imidazolides or esters. researchgate.net This suggests that under appropriate conditions, the 2-amino group of this compound can be selectively acylated to furnish the corresponding N-(8-methylquinoxalin-2-yl)amides. The general reaction is a condensation of the amine with a carboxylic acid or its derivative. youtube.com

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Reaction Type |

| This compound | Acetyl Chloride | N-(8-methylquinoxalin-2-yl)acetamide | Acylation |

| This compound | Benzoic Acid / Coupling Agent | N-(8-methylquinoxalin-2-yl)benzamide | Amidation |

| This compound | Acetic Anhydride | N-(8-methylquinoxalin-2-yl)acetamide | Acylation |

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. iosrjournals.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. youtube.com This intermediate then dehydrates, often under acid or base catalysis, to yield the final imine product with a characteristic carbon-nitrogen double bond (azomethine group). iosrjournals.orgyoutube.com

The formation of these compounds is a reversible reaction. iosrjournals.org Schiff bases derived from aromatic amines and aromatic aldehydes are generally more stable due to increased resonance stability. nih.gov The reaction of this compound with various carbonyl compounds provides a versatile route to a wide range of N-substituted quinoxaline derivatives, which are valuable ligands in coordination chemistry. ijfans.orgnih.gov

| Reactant 1 | Carbonyl Compound | Product (Schiff Base) |

| This compound | Benzaldehyde | N-benzylidene-8-methylquinoxalin-2-amine |

| This compound | Acetone | N-(propan-2-ylidene)-8-methylquinoxalin-2-amine |

| This compound | Salicylaldehyde | 2-(((8-methylquinoxalin-2-yl)imino)methyl)phenol |

Reactivity of the Quinoxaline Core

The quinoxaline ring is an electron-deficient heteroaromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the methyl and amino substituents further modifies this reactivity profile.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyrazine ring of the quinoxaline nucleus is electron-deficient and thus highly deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur exclusively on the benzene ring. byjus.commasterorganicchemistry.com

The regiochemical outcome of the substitution is directed by the existing substituents. The 8-methyl group is an activating, ortho-, para-director, while the 2-amino group, despite being attached to the pyrazine ring, can also influence the benzene ring through resonance, acting as an activating, ortho-, para-director. The positions on the benzene ring are C5, C6, and C7. The 8-methyl group will direct incoming electrophiles to the C7 position. The influence of the 2-amino group would direct towards the C6 position. Therefore, a mixture of products, primarily substitution at the C7 and C6 positions, is likely, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly at the C3 position. However, studies on 2-monosubstituted quinoxalines show that the nature of the substituent at C2 significantly impacts this reactivity. nih.gov Electron-donating groups, such as the amino group in this compound, decrease the electrophilicity of the pyrazine ring, making nucleophilic substitution more difficult. Research has shown that 2-aminoquinoxaline derivatives only react with very strong nucleophiles, such as organolithium reagents (e.g., n-BuLi). nih.gov Such a reaction with this compound would likely result in substitution at the C3 position to yield 2-amino-3-alkyl-8-methylquinoxaline derivatives after oxidative rearomatization. nih.gov

The nitrogen atoms of the pyrazine ring in the quinoxaline core can be readily oxidized to form N-oxides. acs.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. acs.org The resulting quinoxaline N-oxides are an important class of compounds with diverse biological activities. nih.gov

The oxidation of substituted quinoxalines can lead to the formation of a mono-N-oxide or a di-N-oxide. In the case of this compound, oxidation would likely produce this compound 1-oxide, this compound 4-oxide, or the corresponding 1,4-dioxide. The presence of the electron-donating amino and methyl groups can facilitate the oxidation by increasing the electron density at the ring nitrogen atoms. The formation of N-oxides increases the reactivity of the quinoxaline core towards nucleophilic substitution. nih.gov

Reduction of the Quinoxaline Ring System

The reduction of the quinoxaline core is a fundamental transformation that alters its electronic and structural properties. Various methods have been developed to achieve partial or full reduction of the pyrazine ring.

Electrolytic reduction represents one approach to hydrogenating the quinoxaline system. For instance, the electrolytic reduction of a related fused-ring system, 6-Phenyl-5H-5,7(6H)-pyrrolo[3,4-b]pyrazine, in the presence of chlorotrimethylsilane, leads to the formation of a dihydroquinoxaline derivative. sapub.org This process involves the addition of hydrogen atoms across the C=N double bonds within the pyrazine moiety.

Another significant area of study is the enzymatic reduction of quinoxaline derivatives, particularly quinoxaline-1,4-dioxides (QdNOs). These compounds are bioreduced, and porcine aldehyde oxidase SsAOX1 has been identified as an enzyme capable of catalyzing the N-oxide reduction at the N1 position of several QdNOs. nih.gov This specific reduction is a crucial metabolic pathway for this class of compounds. nih.gov The efficiency of this enzymatic reduction varies with the substrate, as indicated by different kinetic parameters for compounds like quinocetone (B1679962) and mequindox. nih.gov

| Reduction Type | Reagents/Catalyst | Substrate Class | Product Type | Reference |

|---|---|---|---|---|

| Electrolytic Reduction | Electrolysis, Chlorotrimethylsilane | Fused Pyrrolo-Pyrazines | Dihydroquinoxaline derivative | sapub.org |

| Enzymatic N-oxide Reduction | Porcine aldehyde oxidase SsAOX1 | Quinoxaline-1,4-dioxides | N1-reduced Quinoxaline | nih.gov |

C-H Functionalization of Quinoxaline Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores like quinoxaline. citedrive.com For quinoxalin-2(1H)-one systems, which are structurally related to this compound, research has predominantly focused on the functionalization of the C3 position. This position is activated due to its proximity to the nitrogen atom and the carbonyl group.

A variety of methods have been developed for this purpose, including metal-free and photocatalytic approaches. nih.govmdpi.com For example, a metal-free C3-H vinylation of quinoxalin-2(1H)-ones with alkenes has been achieved using an oxidant like ammonium (B1175870) persulfate. frontiersin.org This reaction proceeds under thermal conditions to form new carbon-carbon bonds, yielding 3-vinylated quinoxalin-2(1H)-ones. frontiersin.org

Heterogeneous catalysis also plays a significant role in the C-H functionalization of these systems. mdpi.com Graphitic carbon nitride (g-C3N4) has been employed as a catalyst for various transformations under visible light, including hydroxylation and sulfenylation reactions at the C3 position. mdpi.com These methods highlight the versatility of the quinoxaline scaffold in undergoing direct modifications without the need for pre-functionalization. citedrive.com

| Reaction Type | Position | Catalyst/Conditions | Reactant | Product | Reference |

|---|---|---|---|---|---|

| Vinylation | C3 | (NH₄)₂S₂O₈ (oxidant), Metal-free | Alkenes | 3-Vinylated quinoxalin-2(1H)-one | frontiersin.org |

| Hydroxylation | C3 | g-C₃N₄, Visible light | - | 3-Hydroxyquinoxalin-2(1H)-one | mdpi.com |

| Sulfenylation | C3 | g-C₃N₄, Sunlight, Air | - | 3-Sulfenylated quinoxalin-2(1H)-one | mdpi.com |

Reaction Mechanisms and Kinetic Investigations

Understanding the precise mechanisms and kinetics of reactions involving quinoxaline derivatives is crucial for optimizing existing methodologies and designing new synthetic routes. Studies have focused on elucidating photoinduced pathways, catalytic cycles, and the kinetic profiles of various transformations.

Elucidation of Photoinduced Reaction Mechanisms (e.g., Dehydrogenative Amination)

Photoinduced reactions offer environmentally friendly alternatives to traditional synthetic methods. A notable example is the dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines, which can proceed without any external metal catalyst or photosensitizer, using air as the sole oxidant. acs.org

Mechanistic studies reveal a fascinating pathway for this transformation. acs.org The quinoxalin-2(1H)-one substrate itself acts as a photosensitizer. acs.org Upon irradiation with light, it absorbs energy and transitions to an excited state. This excited molecule then transfers its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). acs.org The singlet oxygen then reacts with the aliphatic amine via a single electron transfer (SET) process, creating a nitrogen radical cation and a superoxide (B77818) radical anion. acs.org This initiates a radical cascade that ultimately leads to the formation of the C-N bond at the C3 position of the quinoxalinone ring. acs.orgnih.gov The involvement of radical species and singlet oxygen has been confirmed through trapping experiments. acs.org

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1. Photoexcitation | Quinoxalin-2(1H)-one (1a) absorbs light to form an excited state (1a). | Excited-state quinoxalinone (1a) | acs.org |

| 2. Energy Transfer | 1a* transfers energy to triplet oxygen (³O₂) to form singlet oxygen (¹O₂). | Singlet oxygen (¹O₂) | acs.org |

| 3. Single Electron Transfer (SET) | ¹O₂ reacts with the amine to form a nitrogen radical cation and superoxide. | Nitrogen radical cation, O₂⁻ | acs.org |

| 4. Radical Cascade | A series of radical reactions leads to C-N bond formation at the C3 position. | Radical species | acs.orgnih.gov |

Understanding Catalytic Cycles in Quinoxaline Chemistry

Catalysis is central to the synthesis of quinoxalines, with the most common method being the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net Various catalysts are employed to increase efficiency and reduce reaction times. orientjchem.orgresearchgate.net

The catalytic cycle often involves the catalyst acting as a Lewis acid. For example, in syntheses catalyzed by metal salts like CrCl₂·6H₂O or CuSO₄·5H₂O, the metal ion is proposed to coordinate to and activate one of the carbonyl groups of the 1,2-dicarbonyl compound. orientjchem.org This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack from one of the amino groups of the o-phenylenediamine (B120857). orientjchem.org This is followed by a second intramolecular condensation and subsequent dehydration to yield the aromatic quinoxaline ring. orientjchem.org

In other systems, such as the nickel-catalyzed synthesis from 2-nitroanilines and vicinal diols, the reaction is more complex. It has been observed that during the catalytic reaction, heterogeneous nickel nanoparticles form, which are believed to be the active catalytic species. acs.org Similarly, palladium-catalyzed reductive annulation processes provide direct access to quinoxaline derivatives through distinct catalytic cycles. rsc.org

| Catalyst System | Proposed Role/Mechanism | Reaction Type | Reference |

|---|---|---|---|

| CuSO₄·5H₂O / PbBr₂ | Lewis acid activation of carbonyl group | Condensation of 1,2-diamine and 1,2-dicarbonyl | orientjchem.org |

| Cerium (IV) ammonium nitrate (B79036) (CAN) | Catalyzes condensation in aqueous media | Condensation of 1,2-diamine and 1,2-dicarbonyl | chim.it |

| NiBr₂/1,10-phenanthroline | Forms active heterogeneous Ni-particles | Synthesis from 2-nitroanilines and diols | acs.org |

| Palladium catalysts | Catalyzes reductive annulation | Synthesis from catechols and nitroarylamines | rsc.org |

Kinetic Studies of Quinoxaline Derivative Transformations

Kinetic studies provide quantitative insight into reaction rates and the lifetimes of transient species. Pulse radiolysis is a powerful technique used to study the kinetics of reactions involving short-lived radical species.

The reactions of quinoxalin-2(1H)-one (Q) and its derivative 3-methylquinoxalin-2(1H)-one (3-MeQ) with hydroxyl (•OH) and azide (B81097) (•N₃) radicals have been investigated using this method. mdpi.com The bimolecular rate constant for the reaction of •N₃ radicals with 3-MeQ was determined to be (6.0 ± 0.5) × 10⁹ M⁻¹·s⁻¹. mdpi.com The study also characterized the transient absorption spectra of the resulting radical adducts and monitored their decay kinetics. For example, the OH-adduct on the benzene ring of the quinoxalinone structure shows an absorption maximum at 470 nm and decays in a second-order reaction. mdpi.com

Kinetic parameters have also been determined for enzyme-catalyzed reactions. In the reduction of quinoxaline-1,4-dioxides by porcine aldehyde oxidase SsAOX1, the catalytic efficiency (kcat/Km) and Michaelis constant (Km) were measured for different substrates. nih.gov For quinocetone, the kcat/Km was 1.94 ± 0.04 min⁻¹ μM⁻¹ with a Km of 4.36 ± 0.56 μM, indicating a high catalytic efficiency but lower substrate affinity compared to other tested compounds like mequindox. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Methylquinoxalin-2-amine. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) core, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents and the nitrogen atoms within the heterocyclic ring.

The aromatic region will display signals for the protons on the benzene (B151609) ring portion of the quinoxaline system (H-5, H-6, and H-7) and the proton on the pyrazine (B50134) ring (H-3). The methyl group at the C-8 position will introduce steric and electronic effects, influencing the chemical shifts of adjacent protons. The H-7 proton, being ortho to the methyl group, is expected to show a doublet. The H-5 and H-6 protons will likely appear as a triplet and a doublet, respectively, arising from their coupling with neighboring protons. The H-3 proton on the pyrazine ring is anticipated to appear as a singlet. The amine (-NH₂) protons typically present as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methyl group protons will appear as a distinct singlet in the upfield region of the spectrum.

A projected ¹H NMR data table for this compound, based on known data for similar quinoxaline derivatives, is presented below. nih.govresearchgate.netjst-ud.vn

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 - 8.2 | s (singlet) | - |

| H-5 | ~7.3 - 7.5 | d (doublet) | ~8.0 |

| H-6 | ~7.0 - 7.2 | t (triplet) | ~7.5 |

| H-7 | ~7.2 - 7.4 | d (doublet) | ~7.0 |

| 8-CH₃ | ~2.5 - 2.7 | s (singlet) | - |

| 2-NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the eight carbons of the quinoxaline ring system and the one carbon of the methyl group. The chemical shifts of the carbon atoms are highly dependent on their hybridization and electronic environment.

The carbons of the pyrazine ring (C-2 and C-3) are expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. The C-2 carbon, bonded to the amino group, will be the most downfield. The carbons of the benzene ring will appear at chemical shifts typical for aromatic carbons, with their exact positions influenced by the fused pyrazine ring and the methyl substituent. The quaternary carbons (C-4a, C-8, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon will resonate at a characteristic upfield chemical shift.

An estimated ¹³C NMR data table for this compound is provided below, compiled from analyses of related structures. researchgate.netrsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 158 |

| C-3 | ~140 - 143 |

| C-4a | ~138 - 140 |

| C-5 | ~128 - 130 |

| C-6 | ~124 - 126 |

| C-7 | ~129 - 131 |

| C-8 | ~135 - 137 |

| C-8a | ~140 - 142 |

| 8-CH₃ | ~20 - 23 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H-5 and H-6, and between H-6 and H-7. This is crucial for distinguishing between the isomeric protons on the benzene ring. researchgate.netgoogle.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). researchgate.netorganicchemistrydata.org This allows for the unambiguous assignment of the chemical shift of a carbon atom based on the chemical shift of the proton attached to it. For example, the signal for the H-3 proton would correlate with the C-3 carbon signal, and the signals for the aromatic protons (H-5, H-6, H-7) would correlate with their corresponding carbon atoms (C-5, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). researchgate.netorganicchemistrydata.org HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the methyl protons (8-CH₃) would show a correlation to the C-8 and C-7 carbons, confirming the position of the methyl group. The H-3 proton would show correlations to C-2 and C-4a, and the H-5 proton would show correlations to C-7 and C-4a, thus confirming the connectivity of the quinoxaline ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million. researchgate.netrsc.org This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₉H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

| Ion | Calculated m/z |

| [C₉H₉N₃ + H]⁺ | 160.0869 |

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. The fragmentation of 2-aminoquinoxalines often involves characteristic losses. chemguide.co.ukmdpi.com

For this compound, common fragmentation pathways would likely include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds, leading to a fragment ion with m/z corresponding to [M-27]⁺.

Loss of an amino radical (•NH₂): This would result in a fragment at [M-16]⁺.

Loss of methyl radical (•CH₃): Cleavage of the methyl group would produce a significant peak at [M-15]⁺.

Ring cleavage: More complex fragmentation can lead to the cleavage of the quinoxaline ring system, providing further structural information.

The analysis of these fragmentation patterns, in conjunction with NMR and HRMS data, provides a comprehensive and definitive structural elucidation of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are foundational techniques for elucidating the functional groups and electronic conjugation within this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering a distinct fingerprint based on its functional groups. For this compound, the IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

As a primary aromatic amine, this compound is expected to exhibit two distinct N-H stretching bands in the region of 3500–3300 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the amino group. The presence of two peaks in this area is a hallmark of a primary amine (–NH₂). orgchemboulder.commsu.edu In concentrated samples, hydrogen bonding can influence the position and shape of these bands. msu.edu

The aromatic C-H stretching vibrations of the quinoxaline ring system are anticipated to appear in the 3100–3000 cm⁻¹ range. derpharmachemica.com The aliphatic C-H stretching vibrations from the methyl group at the C8 position are typically observed just below 3000 cm⁻¹. derpharmachemica.com

The "fingerprint region" below 1700 cm⁻¹ contains a wealth of structural information. Key vibrations include:

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings of the quinoxaline core typically produce a series of sharp bands in the 1650–1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of aromatic amines is generally found in the 1335–1250 cm⁻¹ range. orgchemboulder.com

Methyl Group Deformations: Asymmetric and symmetric bending (deformation) modes of the methyl group are expected around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

N-H Wagging: A broad band resulting from the out-of-plane N-H wagging motion may be observed between 910 cm⁻¹ and 665 cm⁻¹, characteristic of primary and secondary amines. orgchemboulder.com

Table 1: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretching | N-H (Amine) | 3500–3300 |

| Stretching | Aromatic C-H | 3100–3000 |

| Stretching | Aliphatic C-H (Methyl) | < 3000 |

| Bending (Scissoring) | N-H (Amine) | 1650–1580 |

| Stretching | C=C and C=N (Ring) | 1650–1450 |

| Bending (Deformation) | C-H (Methyl) | 1465–1370 |

| Stretching | Aromatic C-N | 1335–1250 |

| Wagging | N-H (Amine) | 910–665 (broad) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoxaline ring is an extended aromatic system, and its electronic properties are further modulated by the electron-donating amino group and the methyl substituent.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. libretexts.org The extensive conjugation in the quinoxaline core results in strong absorptions in the ultraviolet region. Studies on related quinoxalin-2-one derivatives show intense absorption bands typically between 250 nm and 450 nm. mdpi.comuchile.cl For example, transient absorption spectra of 3-methylquinoxalin-2-one derivatives exhibit maxima around 330-370 nm and sometimes a second band near 470 nm, depending on the specific radical species formed. mdpi.com The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and pH due to potential protonation of the nitrogen atoms and tautomeric equilibria involving the amino group. vulcanchem.com The amino group at the C2-position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoxaline core, indicating an extension of the conjugated system.

Table 2: Expected UV-Vis Absorption for Quinoxaline Scaffolds

| Compound Type | Typical λmax Range (nm) | Associated Transitions |

|---|---|---|

| Quinoxalin-2-one Derivatives | 330–370 | π→π* |

| Quinoxalin-2-one Radicals | 450–500 | π→π* |

| This compound | 250–450 (Predicted) | π→π* and n→π* |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. uhu-ciqso.esrigaku.com

A single-crystal X-ray diffraction (SC-XRD) analysis of this compound would provide unambiguous data on its molecular structure. uhu-ciqso.esnih.gov This technique yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Although specific crystallographic data for this compound is not publicly available, analysis of related structures, such as ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, reveals that the quinoxaline ring system is nearly planar, with only a very small dihedral angle between the fused pyrazine and benzene rings. iucr.org This planarity is a common feature of fused aromatic systems and is crucial for understanding intermolecular interactions.

The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. This facilitates the formation of strong intermolecular N-H···N hydrogen bonds, which are a common feature in the crystal structures of amino-substituted nitrogen heterocycles. researchgate.netscbt.com These interactions can link molecules into dimers, chains, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties.

π-π Stacking: The planar, electron-rich quinoxaline ring system is highly conducive to π-π stacking interactions. rsc.org In related crystal structures, quinoxaline rings often arrange in parallel or offset face-to-face orientations with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. iucr.orgresearchgate.net These interactions are fundamental to the formation of columnar stacks in the crystal lattice.

Conformational analysis in the crystalline state examines the spatial arrangement of atoms in the molecule as fixed within the crystal lattice. lumenlearning.comnih.gov The quinoxaline ring system is inherently rigid and expected to be essentially planar to maximize aromatic stabilization. iucr.org The primary conformational variable for this compound would be the torsion angles defining the orientation of the exocyclic amino group relative to the quinoxaline plane. The solid-state conformation is often a low-energy structure that allows for the most efficient crystal packing, driven by the optimization of the intermolecular forces described above, particularly hydrogen bonding and π-π stacking. uzh.ch Analysis of related structures shows that substituent groups on the quinoxaline ring can have significant dihedral angles with respect to the ring system itself, depending on steric and electronic factors. researchgate.netnih.gov

Theoretical and Computational Investigations of 8 Methylquinoxalin 2 Amine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For 8-Methylquinoxalin-2-amine, DFT calculations provide a robust framework for understanding its fundamental chemical nature. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G or higher, to achieve a balance between accuracy and computational cost. researchgate.netuomphysics.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis, the study of the different spatial arrangements of a molecule, is crucial for understanding its behavior. ic.ac.uklibretexts.orgscribd.com This can be achieved by systematically rotating the single bonds in the molecule to identify various conformers and their relative energies. ic.ac.ukscribd.com

Table 1: Predicted Geometrical Parameters for a Quinoxaline (B1680401) Derivative (N-benzyl-3-phenylquinoxalin-2-amine) from DFT Calculations uomphysics.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C6-C7 | 1.513 | - | - |

| N10-C9-C18 | - | 121.5 | - |

| N8-C9-C18-N17 | - | - | -9.5 |

| C6-C7-N8-C9 | - | - | -91.4 |

This table presents selected theoretical parameters for a related quinoxaline derivative to illustrate the type of data obtained from geometry optimization. The values are not for this compound itself but serve as a reference.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For quinoxaline derivatives, DFT calculations have been employed to determine these electronic parameters. researchgate.net A computational study on quinoxalin-2(H)-one and its derivatives, including an amino-substituted analog, calculated the HOMO and LUMO energies using the DFT/B3LYP method. researchgate.net The presence of an electron-donating group like the amino group is expected to raise the HOMO energy level, making the molecule a better electron donor. The methyl group, also being electron-donating, would further influence the electronic structure. The HOMO in this compound is anticipated to be localized primarily on the amino group and the quinoxaline ring, while the LUMO is expected to be distributed over the pyrazine (B50134) part of the quinoxaline system.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for Amino-Substituted Quinoxalin-2-one researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -5.73 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap (ΔE) | 4.52 |

This table shows calculated values for a related amino-substituted quinoxaline derivative to provide an indication of the expected electronic properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dereed.edu The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. reed.eduwolfram.com

For this compound, an MEP map would likely reveal the most negative potential localized around the nitrogen atoms of the quinoxaline ring and the exocyclic amino group, due to the presence of lone pairs of electrons. uni-muenchen.deresearchgate.net These regions would be the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the methyl group, as well as the aromatic protons, would exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In the this compound system, significant stabilization would arise from the delocalization of the lone pair electrons of the amino nitrogen (a donor orbital) into the π* antibonding orbitals of the quinoxaline ring (acceptor orbitals). researchgate.net This n → π* interaction is characteristic of amino-substituted aromatic systems and contributes to their electronic stability. Additionally, π → π* interactions within the aromatic system and σ → σ* hyperconjugative interactions involving the methyl group would also play a role in stabilizing the molecule. researchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies for a Related System researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π* C-C | ~8.16 (total for LP to π* interactions) |

| π C-C | π* C-C | ~20.0 (representative value for π delocalization) |

| σ C-H | σ* C-C | ~18.03 (total for σ to σ* interactions) |

This table provides representative stabilization energies from a study on a related compound to illustrate the types of interactions and their magnitudes determined by NBO analysis.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry, particularly DFT, allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for structural validation. faccts.dekoreascience.kr

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. faccts.degoettingen-research-online.de For this compound, the calculated IR spectrum would be expected to show characteristic N-H stretching vibrations from the amino group, C-H stretching from the aromatic ring and methyl group, and C=N and C=C stretching vibrations from the quinoxaline ring. Comparing these calculated frequencies (often scaled to correct for systematic errors) with an experimental IR spectrum aids in the assignment of vibrational modes. stackexchange.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons, the amino protons, and the methyl protons, with their chemical shifts influenced by the electronic environment. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each carbon atom in the molecule. nmrdb.orglbl.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* and π → π*). nih.govmsu.eduirb.hr The predicted UV-Vis spectrum for this compound would be characterized by absorptions corresponding to the electronic transitions within the conjugated quinoxaline system, modulated by the amino and methyl substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into their conformational dynamics, interactions with solvent molecules, and transport properties. sioc-journal.cnfrontiersin.org An MD simulation of this compound, for instance in a water box, would involve numerically solving Newton's equations of motion for the atoms of the solute and solvent over a period of time. frontiersin.org

Such simulations could reveal:

The stability of different conformers of the molecule over time.

The nature and dynamics of hydrogen bonding between the amino group and surrounding water molecules.

The solvation structure around the molecule, indicating how water molecules arrange themselves around the hydrophobic (quinoxaline ring, methyl group) and hydrophilic (amino group, ring nitrogens) regions.

The potential for aggregation of this compound molecules in solution.

While no specific MD simulation studies on this compound were found in the searched literature, the methodology has been applied to other amine and heterocyclic systems to understand their behavior in solution. rsc.orgnih.gov These studies demonstrate the power of MD in bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in a condensed phase.

Investigation of Dynamic Behavior and Solvent Effects

Computational simulations allow for the study of the dynamic nature of molecules and the influence of their surrounding environment. Molecular dynamics (MD) simulations, in particular, are used to explore the conformational landscape and adsorption behavior of quinoxaline derivatives on surfaces over time. imist.maresearchgate.net

The solvent environment can significantly impact the properties and reactivity of a molecule. Theoretical studies on quinoxalin-2(1H)-one and its derivatives, including an amino-substituted version, have utilized DFT methods to calculate electronic properties in both the gas phase and in aqueous solutions. researchgate.net These calculations reveal how the solvent can alter the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, the calculated redox potentials for quinoxalin-2(1H)-one and its 3-methyl and 3-amino derivatives were determined in the aqueous phase using a thermodynamic cycle to account for solvation energies. researchgate.net This approach provides a more accurate prediction of electrochemical behavior in solution compared to gas-phase calculations alone. researchgate.net

Table 1: Calculated Redox Potentials of Quinoxalinone Derivatives in Aqueous Phase

| Compound | Calculated Redox Potential (eV vs. SHE) |

|---|---|

| Quinoxalin-2(1H)-one (QO) | 0.123 |

| 3-Methylquinoxalin-2(1H)-one (MQO) | 0.015 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -0.254 |

Data sourced from DFT/B3LYP/6-311G calculations. researchgate.net

Adsorption Mechanism Studies on Surfaces (e.g., Corrosion Inhibition Mechanisms)

Quinoxaline derivatives are recognized for their potential as corrosion inhibitors for metals like mild steel in acidic environments. imist.maresearchgate.netresearchgate.net Computational studies are instrumental in elucidating the mechanism by which these molecules adsorb onto the metal surface and provide protection.

The adsorption process is often investigated using a combination of DFT calculations and MD simulations. imist.mamdpi.com DFT is used to calculate quantum chemical parameters for the inhibitor molecules, such as the HOMO and LUMO energies, the energy gap (ΔE), dipole moment (μ), and electronegativity (χ). researchgate.netresearchgate.net These parameters help in understanding the molecule's tendency to donate or accept electrons. For example, a high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal, forming a feedback bond. researchgate.net This two-way electron exchange strengthens the adsorption of the inhibitor on the metal surface. mdpi.com

MD simulations model the interaction between the inhibitor molecules and the metal surface (e.g., Fe (110) for mild steel) in a simulated corrosive environment. imist.maresearchgate.netresearchgate.net These simulations provide insights into the adsorption orientation of the molecule. Quinoxaline derivatives tend to adsorb in a flat or near-parallel orientation on the metal surface, maximizing the contact area and forming a protective film. researchgate.netresearchgate.net The binding energy between the inhibitor and the surface can be calculated from these simulations, indicating the strength of adsorption. researchgate.net

The adsorption of quinoxaline derivatives on mild steel has been found to follow the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface. imist.maresearchgate.netmdpi.comresearchgate.net The mechanism is typically described as physiochemisorption, involving both physical (electrostatic) interactions and chemical (charge transfer) bonding between the inhibitor and the metal surface. mdpi.comresearchgate.net

Table 2: Key Quantum Chemical Descriptors for Corrosion Inhibition Analysis

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency for the molecule to donate electrons to the metal surface. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a higher ability of the molecule to accept electrons from the metal surface. |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap implies higher reactivity and potentially better inhibition efficiency. researchgate.net |

| Dipole Moment (μ) | Higher values can influence the adsorption process through dipole-dipole interactions. |

| Electrons Transferred (ΔN) | Indicates the number of electrons transferred from the inhibitor to the metal surface; positive values suggest electron donation. researchgate.net |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its chemical or biological activity. preprints.orguni-bonn.de Computational modeling is a cornerstone of modern SAR analysis, allowing for the systematic modification of a lead compound's structure and the prediction of its activity. nih.gov

For quinoxaline derivatives, computational SAR studies have been employed to understand how different substituents on the quinoxaline ring affect their properties. nih.govnih.gov For example, in the context of developing new drugs, computer modeling helps to comprehend how structural changes influence the binding of the molecule to a biological target. nih.gov By calculating properties like steric and electrostatic fields, researchers can build a pharmacophore model that defines the essential features required for activity. nih.gov

In the design of 6H-indolo[2,3-b]quinoxaline derivatives, QSAR studies suggested that incorporating cyclic substituents or substituents with primary carbon atoms could enhance cytotoxic potency. researchgate.net These computational approaches enable the rational design of new molecules with improved properties before undertaking their actual synthesis, saving time and resources. preprints.orgresearchgate.net

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates that may be difficult to observe experimentally. scielo.brsmu.edu DFT calculations are frequently used to map the potential energy surface of a reaction, elucidating the most likely pathway from reactants to products. researchgate.net

For reactions involving quinoxaline heterocycles, computational methods have been used to support proposed mechanisms. For instance, in the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one from 1-methylquinoxalin-2(1H)-one, DFT calculations can help to validate a proposed radical pathway involving radical addition and intramolecular cyclization. researchgate.net Similarly, the mechanism for the Pd/C—Cu mediated coupling-cyclization to form indole-quinoxaline hybrids has been proposed and can be investigated using computational models to understand the energetics of each step. arabjchem.org

These studies often involve calculating the free energy profile of the reaction, which helps to identify the rate-determining step and understand the influence of catalysts or reaction conditions. scielo.br By analyzing the electronic structure changes along the reaction coordinate, a detailed, step-by-step understanding of bond-breaking and bond-forming processes can be achieved. smu.edu

In Silico Studies of Molecular Interactions

In silico methods, which are computational simulations, are essential for studying molecular interactions, particularly in the context of drug design and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). abjournals.orgjmchemsci.com This method is widely used in drug discovery to understand how potential drug molecules, such as quinoxaline derivatives, interact with their biological targets. nih.govrsc.org

In studies involving quinoxaline derivatives, docking has been used to elucidate binding modes with various enzymes like VEGFR-2 and COX-2. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. researchgate.net The results provide a 3D model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govrsc.org

For example, docking studies of 3-methylquinoxaline derivatives into the VEGFR-2 active site helped to rationalize their inhibitory activity. nih.gov The analysis can reveal how specific functional groups on the quinoxaline scaffold contribute to binding, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 3: Common Interactions Analyzed in Molecular Docking Studies

| Interaction Type | Description | Example from Quinoxaline Studies |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | The amide NH of a quinoxaline derivative forming a hydrogen bond with an amino acid residue (e.g., Asp1044) in the active site of VEGFR-2. rsc.org |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | A phenyl or chlorophenyl group on a quinoxaline derivative fitting into a hydrophobic pocket of the enzyme active site. rsc.org |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Interaction between the quinoxaline ring system and charged residues like Aspartate (Asp) in a binding pocket. rsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The quinoxaline ring stacking with aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr). |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govsciencepublishinggroup.com Unlike SAR, which is often qualitative, QSAR provides a quantitative prediction.

In the study of quinoxaline derivatives, 2D and 3D-QSAR models have been developed to correlate molecular descriptors with observed activities. nih.govingentaconnect.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized into several types:

Topological descriptors: Based on the 2D graph representation of the molecule.

Electronic/Electrostatic descriptors: Related to the charge distribution and electronic properties of the molecule. nih.gov

Steric descriptors: Related to the 3D shape and size of the molecule. nih.gov

Hydrophobic descriptors: Quantify the hydrophobicity of the molecule or its fragments.

QSAR models are built using statistical methods like partial least squares (PLS) or machine learning algorithms like artificial neural networks. nih.govingentaconnect.com Feature selection techniques, such as genetic algorithms (GA), are often employed to identify the most relevant descriptors from a large pool. nih.gov For quinoxaline derivatives, QSAR studies have identified that topological and electrostatic descriptors are important factors for their activity. nih.gov 3D-QSAR methods, which consider the 3D arrangement of steric and electrostatic fields, provide further insights into the structural requirements for interaction with a target. nih.govingentaconnect.com

Advanced Research Avenues and Future Directions for 8 Methylquinoxalin 2 Amine

The quinoxaline (B1680401) scaffold is a cornerstone in heterocyclic chemistry, with its derivatives showing a wide array of applications. Within this important class of compounds, 8-Methylquinoxalin-2-amine presents a unique substitution pattern that offers significant opportunities for further research and development. The strategic placement of the methyl and amino groups influences the molecule's electronic properties, reactivity, and potential as a building block for more complex structures. This article explores the advanced research avenues and future directions focused on this specific compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-methylquinoxalin-2-amine, and what experimental conditions are typically employed?

- Methodological Answer : The most common method involves nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with methylamine. Reactions are typically conducted in polar aprotic solvents (e.g., DMF or THF) under reflux (80–120°C) for 6–24 hours. Post-reaction purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Characterization via -NMR and LC-MS is critical to confirm product identity and purity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- -NMR : Peaks for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm).

- IR Spectroscopy : N-H stretching (~3400 cm) and C-N vibrations (~1250 cm).

- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, confirming the quinoxaline backbone and methyl substitution pattern .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO, ethanol, and water via gravimetric analysis.

- Melting point : Determined using a capillary tube apparatus (reported range: 180–185°C).

- Stability : Assessed under varying pH (1–14) and temperatures (25–80°C) via HPLC monitoring over 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Key variables include:

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to enhance amine nucleophilicity.

- Solvent polarity : Higher polarity solvents (e.g., DMF) favor SNAr mechanisms.

- Temperature : Microwave-assisted synthesis (100–150°C, 30 min) reduces side products. Yield optimization requires DOE (Design of Experiments) frameworks to evaluate interactions between variables .

Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound in biological systems?

- Methodological Answer :

- DFT calculations : Assess electron density maps to identify nucleophilic/electrophilic sites (software: Gaussian, ORCA).

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How should researchers address contradictory data in studies involving this compound (e.g., conflicting solubility or bioactivity results)?

- Methodological Answer :

- Replicate experiments : Ensure consistent purity (≥95% by HPLC) and solvent batches.

- Analytical validation : Cross-validate using orthogonal techniques (e.g., NMR vs. LC-MS for purity).

- Statistical analysis : Apply ANOVA or Bayesian models to identify outliers and systemic errors .

Q. What methodologies are used to investigate this compound as a fluorophore in bioimaging applications?

- Methodological Answer :

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to assess environmental sensitivity.

- Quantum yield calculation : Compare fluorescence intensity to a reference standard (e.g., quinine sulfate) .

Q. Can photoredox catalysis be applied to modify this compound, and how does it compare to traditional methods?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.